molecular formula C23H20N2O4S2 B2688242 3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide CAS No. 941952-12-1

3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide

Cat. No.: B2688242
CAS No.: 941952-12-1
M. Wt: 452.54
InChI Key: UMRQFCXOXZQVHN-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide is a synthetic organic compound featuring a sulfonamide group linked to a 2-aminothiazole scaffold that is further substituted with a naphthalene ring. This structure combines two pharmacologically significant motifs: the sulfonamide and the 2-aminothiazole, making it a valuable chemical probe for medicinal chemistry research and drug discovery programs . The 2-aminothiazole core is a privileged structure in medicinal chemistry, known for its wide range of biological activities. Compounds containing this scaffold have demonstrated potent effects as anticancer, antimicrobial, and anti-inflammatory agents in scientific literature . The integration of the sulfonamide functional group is a common strategy in drug design. Recent research highlights the role of sulfonamide-containing compounds in developing novel anti-inflammatory agents for conditions such as acute lung injury (ALI) and ulcerative colitis (UC), often through the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α . Furthermore, the naphthalene moiety provides a bulky aromatic group that can enhance interactions with biological targets, similar to compounds reported in screening libraries for various biological activities . This combination of features suggests that this compound is a promising intermediate for the synthesis and optimization of new therapeutic agents, particularly in oncology and immunology. Researchers can utilize this compound as a building block or a reference standard in structure-activity relationship (SAR) studies aimed at developing novel inhibitors and targeted therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-29-19-8-10-20(11-9-19)31(27,28)13-12-22(26)25-23-24-21(15-30-23)18-7-6-16-4-2-3-5-17(16)14-18/h2-11,14-15H,12-13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRQFCXOXZQVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide, with the CAS number 941902-14-3, is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR), supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O4S2, with a molecular weight of 452.5 g/mol. The compound features a thiazole moiety linked to a naphthalene group, which is essential for its biological activity.

PropertyValue
Molecular FormulaC23H20N2O4S2
Molecular Weight452.5 g/mol
CAS Number941902-14-3

The biological activities of this compound are largely attributed to its ability to interact with various biological targets. Research indicates that compounds containing thiazole and sulfonamide moieties often exhibit significant pharmacological properties, including:

  • Antitumor Activity : The thiazole ring is known for its role in anticancer agents. Studies have shown that derivatives of thiazole can induce apoptosis in cancer cells, potentially through the inhibition of anti-apoptotic proteins like Bcl-2 .
  • Antiviral Properties : Certain thiazole-containing compounds have demonstrated antiviral activity by inhibiting viral replication mechanisms. The presence of the methoxyphenyl group may enhance this activity by improving the compound's lipophilicity and cellular uptake .
  • Anticonvulsant Effects : Some thiazole derivatives exhibit anticonvulsant properties, which may be linked to their ability to modulate neurotransmitter systems in the brain .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and phenyl rings significantly affect the biological activity of the compound. For instance:

  • Substitution Patterns : The presence of electron-donating groups such as methoxy on the phenyl ring enhances cytotoxicity against various cancer cell lines. Conversely, electron-withdrawing groups tend to reduce activity .
  • Thiazole Variations : Different substitutions on the thiazole ring can lead to variations in potency against specific targets. For example, compounds with halogenated phenyl groups showed increased activity compared to their non-halogenated counterparts .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Antitumor Activity : A study evaluated a series of thiazole derivatives for their cytotoxic effects against human cancer cell lines (e.g., HT29 and Jurkat). Compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating promising anticancer properties .
  • Antiviral Screening : In another study focusing on antiviral agents, certain thiazole derivatives were screened for their efficacy against viral replication in vitro. The results suggested that modifications at specific positions on the thiazole ring could enhance antiviral activity significantly .
  • Neuropharmacological Effects : Research into anticonvulsant properties revealed that compounds with similar structures could effectively reduce seizure activities in animal models, suggesting potential therapeutic applications for epilepsy .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C₂₄H₂₂N₂O₆S₂
  • Molecular Weight : 498.6 g/mol
  • IUPAC Name : 4-methoxy-N-[3-[(4-methoxyphenyl)sulfonylamino]naphthalen-2-yl]benzenesulfonamide

The structure features a thiazole moiety, which is often associated with various biological activities, enhancing the compound's potential efficacy in medicinal applications.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and sulfonamide groups exhibit notable antimicrobial properties. Studies have shown that derivatives of thiazole, including those similar to 3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide, can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study :
A study demonstrated that thiazole-based compounds significantly reduced the bacterial load in infected wounds, showcasing their potential as effective antimicrobial agents .

Anticonvulsant Activity

The compound's structural components suggest a potential role in treating epilepsy. Thiazole derivatives have been explored for their anticonvulsant effects, with several analogues exhibiting significant activity in animal models .

Case Study :
One study reported that thiazole-integrated compounds showcased a median effective dose lower than standard anticonvulsants like ethosuximide, indicating their promise in epilepsy treatment .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes:

  • Formation of the thiazole ring.
  • Sulfonation of the aromatic system.
  • Coupling reactions to introduce the naphthalene moiety.

These synthetic strategies are crucial for developing derivatives with enhanced biological activities.

Potential Future Directions

Given the promising results from initial studies, future research could focus on:

  • Optimization of Structure : Modifying the chemical structure to enhance potency and reduce toxicity.
  • In Vivo Studies : Conducting comprehensive animal studies to evaluate therapeutic efficacy and safety profiles.
  • Mechanistic Studies : Investigating the mechanisms of action to better understand how these compounds exert their biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity/Properties Reference(s)
Target Compound : 3-((4-Methoxyphenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide 4-Methoxyphenyl sulfonyl, naphthalen-2-yl-thiazole ~443.52* Not explicitly reported -
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (Compound 11) Benzo[d]thiazole instead of naphthyl-thiazole ~342.41 Synthetic yield: 59%
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31) 4-Fluorophenyl-thiazole, furan-2-yl propanamide ~330.35 Potent KPNB1 inhibition, anticancer
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l) Oxadiazole-sulfanyl linker, ethoxyphenyl ~375.46 Yield: 80%, m.p. 177–178°C
N-[4-(4-Methoxyphenyl)thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide (16) Piperazine-acetamide, 4-methoxyphenyl-thiazole ~408.52 MMP inhibition potential
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Tetrahydroazepine-hydrazine, 4-methoxyphenyl-thiazole ~395.31 Cardioprotective (superior to Mildronate)

*Calculated using average atomic masses.

Sulfonyl vs. Sulfanyl Groups

  • The sulfonyl group in the target compound enhances polarity and hydrogen-bond acceptor capacity compared to sulfanyl-containing analogues (e.g., Compound 7l) . This may improve solubility but reduce membrane permeability.

Thiazole Substituents

  • Naphthalen-2-yl-thiazole (target compound) vs. Fluorophenyl derivatives (e.g., Compound 31) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity .

Linker Modifications

  • Propanamide linker (target compound) vs.

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